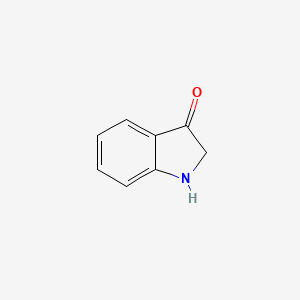

3-Indolinone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRDJALZRPAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186294 | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-61-5 | |

| Record name | 1,2-Dihydro-3H-indol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Indolinone and Analogues

Foundational and Evolving Synthesis Strategies

The construction of the 3-indolinone ring system can be achieved through several foundational strategies that have been refined over time. These include intramolecular cyclizations to form the core ring, oxidative dearomatization of indole (B1671886) precursors, and various condensation and annulation protocols.

Intramolecular cyclization represents a direct and powerful approach to forming the heterocyclic core of 3-indolinones. These methods typically involve the formation of a key bond between a nucleophile and an electrophilic center positioned appropriately on an acyclic precursor.

A notable strategy involves the lithiation of N-benzyl anthranilamides (2-(benzylamino)benzamides), which generates an alpha-amino-organolithium species at the benzylic position. This intermediate subsequently undergoes an intramolecular cyclization, akin to a Parham cyclization, by attacking the amide carbonyl to form the this compound (indoxyl) ring. researchgate.net Subsequent autoxidation in the presence of air yields 2-hydroxy-3-indolinones. researchgate.net In the absence of a proton source, this can be followed by a rearrangement of the aryl group from the C-2 to the C-3 position, affording 3-hydroxy-2-indolinones (oxindoles). researchgate.net

Another efficient method is the cascade halogenation/intramolecular nucleophilic cyclization of 2-aryl indoles. nih.gov In this process, the reaction of a 2-phenylindole (B188600) derivative with N-chlorosuccinimide (NCS) in the presence of water does not lead to the expected C3-chlorinated indole but instead proceeds through a cyclization to furnish a this compound derivative in moderate yield. nih.gov This O-nucleophilic cyclization provides a convenient route to the this compound core under mild conditions. nih.gov

Further advancements include copper-catalyzed oxidative intramolecular cyclization of substrates like N-(2-acetylphenyl)picolinamide to access 2-hydroxy-indolin-3-ones. researchgate.net Palladium catalysis has also been employed in the intramolecular 5-exo-dig cyclization of N-arylpropiolamides, which serves as a pathway to functionalized indolinones. researchgate.net

Table 1: Overview of Intramolecular Cyclization Strategies for this compound Synthesis

| Method | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Parham-type Anionic Cyclization | 2-(benzylamino)benzamide | Butyllithium, Air (O₂) | 2-Hydroxy-3-indolinone | researchgate.net |

| Cascade Halogenation/O-Nucleophilic Cyclization | 2-Aryl indole | N-Chlorosuccinimide (NCS), H₂O | This compound | nih.gov |

| Copper-Catalyzed Oxidative Cyclization | N-(2-acetylphenyl)picolinamide | Copper Catalyst | 2-Hydroxy-3-indolinone | researchgate.net |

| Palladium-Catalyzed 5-exo-dig Cyclization | N-Arylpropiolamide | Palladium Catalyst | 3-Methyleneindolinone | researchgate.net |

Oxidative dearomatization of indoles has emerged as a powerful and atom-economical strategy for accessing three-dimensional indoline (B122111) structures, including 3-indolinones. organic-chemistry.orgresearchgate.net This approach disrupts the aromaticity of the indole ring to install functionality at the C2 and C3 positions.

A metal-free method utilizes a TEMPO oxoammonium salt (TEMPO⁺BF₄⁻) and a strong acid like H₂SO₄ to mediate the oxidative dearomatization of indoles with aromatic ketones. organic-chemistry.org This reaction proceeds smoothly to provide 2,2-disubstituted indolin-3-ones in good yields (62–82%). organic-chemistry.org The process is notable for its broad substrate scope and tolerance of various functional groups on both the indole and ketone components. organic-chemistry.org Mechanistic studies point to the formation of an oxindol-1-ium intermediate that reacts with the ketone. organic-chemistry.org

Another approach involves the dual vicinal functionalization of 3-substituted indoles into 3-hydroxy-2-oxindole scaffolds using a sulfonium (B1226848) intermediate generated in situ from DMSO and alkyl bromides. rsc.org In this metal-free process, water serves as the oxygen source, leading to 2,3-dioxygenated products at ambient temperature. rsc.org

Transition metals can also facilitate these transformations. A palladium-catalyzed oxidative dearomatization of 2-arylindoles involving C-H peroxygenation has been developed. researchgate.net This method provides a route to indolin-3-ones that possess a C2-quaternary center, a common motif in indole alkaloids. researchgate.net

Table 2: Selected Oxidative Dearomatization Methods for this compound Synthesis

| Method | Oxidant System | Indole Substrate | Product Type | Reference |

|---|---|---|---|---|

| TEMPO-Mediated Dearomatization | TEMPO⁺BF₄⁻ / H₂SO₄ | Indoles / Aromatic Ketones | 2,2-Disubstituted indolin-3-ones | organic-chemistry.org |

| Sulfonium Salt-Mediated Dearomatization | DMSO / Alkyl Bromide | 3-Substituted Indoles | 3-Hydroxy-2-oxindoles | rsc.org |

| Palladium-Catalyzed C-H Peroxygenation | PdCl₂ / TBHP / MnO₂ | 2-Arylindoles | C2-Quaternary indolin-3-ones | researchgate.net |

Condensation and annulation reactions provide a convergent route to the this compound framework by constructing the ring from two or more simpler components. These reactions often involve a sequence of bond-forming events, such as Michael additions followed by intramolecular aldol (B89426) condensations, a sequence famously known as the Robinson annulation. libretexts.orgmasterorganicchemistry.com

A pertinent example is the asymmetric Robinson annulation of this compound-2-carboxylates with cyclohexenone. acs.org This reaction, catalyzed by a chiral bifunctional thiourea, proceeds via a highly diastereo- and enantioselective Michael addition, which is then followed by an intramolecular Aldol reaction. acs.org The result is the construction of chiral bridged tricyclic hydrocarbazole derivatives containing four contiguous stereocenters. acs.org This demonstrates how the core principles of annulation can be applied to complex derivatives of the this compound scaffold.

The Knoevenagel condensation is another relevant protocol. For instance, the reaction between an oxindole (B195798) (indolin-2-one) and an aryl aldehyde, typically under basic catalysis, yields 3-arylidene-indolinones. arabjchem.org While starting from an indolin-2-one, this reaction functionalizes the C3 position in a manner that is foundational to building more complex structures related to the this compound family. arabjchem.org Similarly, condensation of isatins with arylamines under acid catalysis can produce 3-arylimino-indolinones. arabjchem.org

Table 3: Condensation and Annulation Reactions in Indolinone Synthesis

| Reaction Type | Key Precursors | Core Transformation | Product | Reference |

|---|---|---|---|---|

| Robinson Annulation | This compound-2-carboxylate, Cyclohexenone | Michael Addition / Intramolecular Aldol | Bridged Tricyclic Hydrocarbazole | acs.org |

| Knoevenagel Condensation | Oxindole, Aryl Aldehyde | Aldol-type Condensation | 3-Arylidene-indolinone | arabjchem.org |

| Imine Condensation | Isatin, Arylamine | Condensation | 3-Arylimino-indolinone | arabjchem.org |

Catalytic Approaches in this compound Synthesis

Catalysis has revolutionized the synthesis of complex molecules, and the construction of 3-indolinones is no exception. Transition metal catalysis, in particular, offers powerful tools for achieving high efficiency, selectivity, and functional group tolerance.

A variety of transition metals have been successfully employed to catalyze the formation of the this compound skeleton. These methods often enable transformations that are difficult or impossible to achieve through classical means.

Mercury(II) salts, despite their toxicity, have shown unique reactivity. A Hg(OTf)₂-catalyzed enolate umpolung reaction has been demonstrated for the efficient synthesis of various 3-indolinones. beilstein-journals.org This reaction proceeds through the activation of an alkynyl group by the mercury(II) salt. beilstein-journals.org

More recently, dual catalytic systems merging photoredox catalysis with transition metal catalysis have enabled novel, catalyst-controlled regiodivergent cyclizations. For example, the combination of a photoredox catalyst with a palladium catalyst facilitates a 5-exo cyclization to produce indolinones. rsc.org In contrast, switching the transition metal to nickel under similar conditions promotes a 6-endo cyclization, leading to 3,4-dihydroquinolinones from the same starting materials. rsc.org This highlights the power of catalyst selection in directing reaction pathways.

Gold catalysis has also been utilized. A relay catalysis system combining a gold catalyst with a chiral amine has been used for the asymmetric synthesis of indolin-3-ones, proceeding through the in situ formation of indol-3-one (B1248957) intermediates. rsc.org

Table 4: Examples of Transition Metal-Catalyzed this compound Syntheses

| Metal | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| Mercury (Hg) | Hg(OTf)₂ | Enolate Umpolung / Cyclization | beilstein-journals.org |

| Palladium (Pd) / Light | Pd Catalyst + Photoredox Catalyst | 5-exo Cyclization | rsc.org |

| Nickel (Ni) / Light | Ni Catalyst + Photoredox Catalyst | (Divergent 6-endo Cyclization) | rsc.org |

| Gold (Au) | Gold Catalyst + Chiral Amine | Asymmetric Mannich Reaction | rsc.org |

Palladium catalysis stands out as one of the most versatile and widely used tools in modern organic synthesis, with numerous applications in the construction of this compound derivatives. mdpi.com Palladium catalysts are particularly effective in mediating dearomatization reactions and complex cascade processes.

A notable example is the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates. dicp.ac.cn In this reaction, a methoxy (B1213986) anion and a π-allyl-palladium species are generated in situ and react at the C2 and C3 positions of the indole, respectively, to afford multifunctionalized indoline products in good yields and high diastereoselectivity. dicp.ac.cn The practicality of this method is enhanced by its scalability and the use of low catalyst loadings. dicp.ac.cn

Palladium-catalyzed cascade reactions enable the rapid construction of complex polycyclic systems in a single step. A domino Larock annulation/dearomative Heck reaction has been developed to synthesize tetracyclic indoline derivatives. researchgate.net This process begins with the Larock annulation of an N-bromobenzoyl o-iodoaniline with an alkyne, followed by an intramolecular dearomative Heck reaction, forming two new rings and three chemical bonds in one pot. researchgate.net

Another innovative strategy is the palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of C2-tethered indoles with α-oxocarboxylic acids. rsc.org This reaction proceeds through a dearomative Heck pathway to form an alkyl-Pd(II) intermediate, which then undergoes C–H activation to generate a palladacycle. This intermediate is subsequently trapped by the α-oxocarboxylic acid to yield complex hexacyclic and octocyclic fused indolines. rsc.org These advanced methods showcase the power of palladium catalysis to orchestrate intricate transformations leading to structurally diverse indolinone analogues. nih.gov

Table 5: Selected Palladium-Catalyzed Reactions for Indolinone Synthesis

| Reaction Name | Key Reactants | Palladium Catalyst/System | Key Outcome | Reference |

|---|---|---|---|---|

| Dearomative Methoxyallylation | 3-Nitroindole, Allyl Carbonate | [Pd₂(dba)₃], dppf | C2,C3-difunctionalized indoline | dicp.ac.cn |

| Domino Larock Annulation/Dearomative Heck | o-Iodoaniline derivative, Alkyne | Pd(OAc)₂ | Tetracyclic indoline | researchgate.net |

| Dearomative Heck/[4+3] Cyclization | C2-tethered Indole, α-Oxocarboxylic Acid | Pd(OAc)₂ | Polycyclic fused indoline | rsc.org |

| Asymmetric Spiroannulation | 2,3-Disubstituted Indole, Internal Alkyne | Pd(OAc)₂ / Chiral Ligand | Spiroindoline with C2-quaternary center | nih.gov |

| Oxidative Dearomatization/Cyanomethylation | Indole derivative | Pd(OAc)₂ / TEMPO | 2-(2-(1H-indol-3-yl)-3-oxoindolin-2-yl)acetonitrile | scispace.com |

Asymmetric Organocatalytic Syntheses

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.

Chiral Brønsted acids, particularly chiral phosphoric acids, are highly effective catalysts for the enantioselective synthesis of this compound derivatives. researchgate.net They have been successfully applied in the asymmetric addition of various nucleophiles to in situ generated N-acyl ketimines from 3-hydroxy isoindolinones. rsc.orgresearchgate.net For instance, the addition of thiols to these ketimines proceeds with high yields and enantioselectivities (up to 98.5:1.5 e.r.). rsc.orgresearchgate.net

These catalysts have also been employed in direct asymmetric Mannich reactions of simple ketones with cyclic C-acylimines, affording C2-quaternary indolin-3-ones in good yields and with up to 99% ee. researchgate.net Furthermore, the enantioselective aza-Friedel–Crafts reaction of cyclic ketimines with naphthols and phenols, catalyzed by chiral phosphoric acids, yields chiral aminonaphthols containing a quaternary stereocenter at the C2 position with excellent outcomes (up to 97% yield, 98% ee). researchgate.net The asymmetric addition of hydrazones to indole derivatives is another example of a metal-free reaction catalyzed by chiral Brønsted acids, providing enantiopure β-substituted tryptophan derivatives. rsc.org

A metal-free enantioselective reduction of 3H-indoles has also been developed using a Brønsted acid-catalyzed transfer hydrogenation with a Hantzsch dihydropyridine (B1217469) as the hydrogen source, yielding optically active indolines with high enantioselectivity. ruepinglab.com

The cooperative action of Lewis acids and Lewis bases provides a powerful strategy for asymmetric synthesis. psu.edu This approach involves the simultaneous activation of both the electrophile and the nucleophile. psu.edu In the context of this compound synthesis, bifunctional catalysts that combine a Lewis acid and a Lewis base on a single chiral scaffold have been developed. organic-chemistry.org

For example, (S)-3-[2-(diphenylphosphino)phenyl]BINOL acts as an efficient asymmetric bifunctional organocatalyst in the aza-Morita-Baylis-Hillman reaction. organic-chemistry.org The Brønsted acid and Lewis base functionalities of this catalyst work synergistically to activate the substrates and promote the reaction with high enantiocontrol. organic-chemistry.org

Multicatalysis, where two different catalysts synergistically activate the reaction partners, has also been explored. nih.gov This often involves the combination of a Lewis acid with an organocatalyst operating through enamine or iminium activation modes. nih.gov The Lewis base component of the catalyst can enhance the nucleophilicity of one reactant while the Lewis acid activates the electrophile. sioc.ac.cn

Table 2: Comparison of Asymmetric Organocatalytic Strategies

| Catalysis Type | Catalyst Example | Reaction Type | Key Outcome |

|---|---|---|---|

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric addition of thiols to N-acyl ketimines | High yields and enantioselectivities (up to 98.5:1.5 e.r.). rsc.orgresearchgate.net |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Mannich reaction | C2-quaternary indolin-3-ones in good to high yield with up to 99% ee. researchgate.net |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Aza-Friedel-Crafts reaction | Chiral aminonaphthols with up to 97% yield, 98% ee. researchgate.net |

Photoredox and Electrochemical Synthetic Routes

Photoredox and electrochemical methods offer green and mild alternatives to traditional synthetic protocols. nih.gov

Electrochemical methods, relying on anodic oxidation and cathodic reduction, have been developed for the functionalization of indolinone precursors. beilstein-journals.org For instance, an electrochemical method for the synthesis of 3-substituted indoles involves the condensation of aldehydes, indoles, and malononitrile. researchgate.net

The synergy of anodic oxidation and cathodic reduction has been demonstrated in the deoxygenative C2 arylation of quinoline (B57606) N-oxides using sulfonyl hydrazines, a process that occurs without the need for metal catalysts or external oxidants and reductants. rsc.org In some systems, hydrogen can be produced at both the anode and cathode during the electrochemical transformation of organic molecules. For example, the oxidation of aldehydes can be coupled with the hydrogen evolution reaction. dicp.ac.cn

Photoredox catalysis, often using visible light, provides another avenue for these transformations. scientificupdate.com It can be used to generate radical intermediates under mild conditions. scientificupdate.com For instance, the acylation of indoles to form 3-acylindoles can be achieved using α-oxo acids under visible light irradiation. rsc.org Aqueous flavin photoredox catalysis has been shown to drive the exclusive C3-alkylation of indolyl radical cations. nih.gov Both photoredox and electrochemical approaches can generate key amidyl radicals for C-N bond formation, although the mechanism of radical generation differs between the two methods. nih.gov

Anodic C(sp3)–H acyloxylation of indolin-3-ones has been achieved through an oxidant-free cross-dehydrogenative C(sp3)–O coupling. researchgate.net Furthermore, electrochemical oxidative [3+3] cycloadditions of indoles with active methylene (B1212753) compounds can lead to the synthesis of complex heterocyclic structures. researchgate.net

Light-Mediated Catalytic Pathways

The use of visible light as a sustainable and mild energy source has revolutionized the synthesis of complex organic molecules, including 3-indolinones. Photoredox catalysis, in particular, has enabled the development of novel reaction pathways under ambient conditions.

Recent research has demonstrated the efficacy of visible-light-induced cooperative photoredox and asymmetric organocatalysis for the synthesis of enantioenriched 2-aryl-2-alkyl-substituted indolin-3-ones. rsc.org This transition-metal-free strategy involves an enantioselective cascade reaction combining aerobic oxidation and a semi-pinacol rearrangement of 2-aryl-3-alkyl-substituted indoles, affording the desired products in good yields and with high enantioselectivity. rsc.org

Another innovative approach combines photocatalysis with biocatalysis in a one-pot system. rsc.org For instance, the integration of photocatalytic oxidation of indoles to isatins with a subsequent aldol reaction catalyzed by wheat germ lipase (B570770) (WGL) allows for the synthesis of 3,3-disubstituted indole-2-ketones. rsc.org This photo-enzymatic hybrid system showcases the potential for creating complex molecules from simple precursors in an efficient and environmentally friendly manner. rsc.org

The intermolecular [2+2]-cycloaddition reaction of 3-alkylideneindolin-2-one with alkenes represents another significant advancement mediated by visible light. acs.org This method, proceeding via a triplet energy transfer pathway, provides an efficient route to 3-spirocyclobutyl oxindoles. acs.org The choice of photocatalyst is crucial, with iridium-based complexes like Ir(ppy)₃ often proving most effective. acs.org Furthermore, visible-light-mediated strategies have been developed for the C2-quaternarization of N-alkyl indoles through an oxidative dearomatization process, again utilizing an iridium(III) catalyst to achieve C3-oxidation followed by C2-functionalization. researchgate.net

A catalyst-free approach for the synthesis of 3-indolyl-3-hydroxy oxindoles has also been reported, relying solely on visible light irradiation in water. researchgate.net This method is predicated on the formation of a charge-transfer complex between indoles and isatins, highlighting a particularly green photochemical process. researchgate.net

| Method | Catalyst/Mediator | Key Transformation | Product Type | Ref. |

| Cooperative Photoredox/Organocatalysis | Visible Light / Chiral Organocatalyst | Aerobic Oxidation / Semi-pinacol Rearrangement | 2,2-disubstituted indolin-3-ones | rsc.org |

| Photoenzymatic Hybrid System | Photocatalyst / Wheat Germ Lipase (WGL) | Photocatalytic Oxidation / Aldol Reaction | 3,3-disubstituted indole-2-ketones | rsc.org |

| [2+2] Cycloaddition | Ir(ppy)₃ | Triplet Energy Transfer | 3-Spirocyclobutyl oxindoles | acs.org |

| Oxidative Dearomatization | Ir(III) photocatalyst | C3-Oxidation / C2-Functionalization | C2-quaternary indolinones | researchgate.net |

| Catalyst-Free Photoreaction | Visible Light / Water | Charge-Transfer Complex Formation | 3-Indolyl-3-hydroxy oxindoles | researchgate.net |

Cascade Reactions and Multicomponent Systems for this compound Scaffolds

Cascade reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These strategies have been extensively applied to the synthesis of diverse this compound scaffolds.

Organocatalytic cascade reactions are particularly powerful for constructing stereochemically rich this compound derivatives. For example, the reaction of 3-olefinic oxindoles with pentane-1,5-dial, catalyzed by a (R)-diphenylprolinol silyl (B83357) ether, proceeds via a Michael/Aldol cascade to furnish spiro[cyclohexane-1,3′-indolin]-2′-one derivatives with multiple contiguous chiral centers in high yields and excellent enantioselectivities. nih.gov Similarly, enantioselective cascade reactions involving aerobic oxidation and semi-pinacol rearrangement have been achieved using a combination of visible-light-induced photoredox catalysis and asymmetric organocatalysis. rsc.org

Metal-catalyzed cascade reactions also provide efficient routes to complex indolinones. A gold-catalyzed, nucleophile-controlled cascade of N-(2-azidophenyl-ynyl)methanesulfonamides can yield 2-benzylidene-3-indolinones through an intramolecular S_N2′ type reaction with water. acs.org In another example, a one-pot cascade reaction of o-alkynylnitrobenzenes with maleimides under Au(III)–Cu(II) relay catalysis affords hydroxysuccinimide-substituted indolin-3-ones. researchgate.net

Multicomponent reactions (MCRs) are another cornerstone for the efficient synthesis of the this compound core. A notable example involves the nucleophile-triggered coupling of an aryne precursor with N-substituted isatin, which provides a diastereoselective route to indolinone compounds under mild conditions. sci-hub.se The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, has been extended using indole aldehydes, leading to complex fused and bridged polyheterocyclic scaffolds through spontaneous domino processes. nih.gov Indium-catalyzed MCRs have also been employed, for instance, in a multiple isocyanide insertion into methyleneindolinone derivatives to generate spiro-oxindole structures. uc.pt

| Reaction Type | Catalyst/System | Key Intermediates/Process | Product Scaffold | Ref. |

| Organocatalytic Cascade | (R)-diphenylprolinol silyl ether | Michael/Aldol Reaction | Spiro[cyclohexane-1,3′-indolin]-2′-one | nih.gov |

| Photoredox/Organo Cascade | Visible Light / Organocatalyst | Aerobic Oxidation / Semi-pinacol Rearrangement | 2,2-disubstituted indolin-3-ones | rsc.org |

| Gold-Catalyzed Cascade | Au(I) | β-sulfonamido-α-imino gold carbene | 2-Benzylidene-3-indolinones | acs.org |

| Relay Catalysis Cascade | Au(III)/Cu(II) | Cycloisomerization / Ring-opening | Hydroxysuccinimide-substituted indolin-3-ones | researchgate.net |

| Multicomponent Reaction | Fluoride source / Phase transfer catalyst | Aryne intermediate | Indolinone compounds | sci-hub.se |

| Multicomponent Reaction | Indium(III) chloride | Multiple isocyanide insertion | Spiro-oxindoles | uc.pt |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes to 3-indolinones.

A key aspect of green synthesis is the use of environmentally benign solvents. Novel spiropyrazoline-indolinones have been successfully synthesized in neutral deep eutectic solvents, which are biodegradable and low-cost alternatives to conventional volatile organic compounds. nih.gov Water, as the ultimate green solvent, has also been employed. For instance, a catalyst-free synthesis of 3-indolyl-3-hydroxy oxindoles is effectively carried out in water under visible light irradiation. researchgate.net Furthermore, a mild and metal-free oxidative dearomatization of substituted indoles to 3-hydroxyoxindoles uses water as the oxygen source at ambient temperature. rsc.org

The development of catalyst-free and metal-free reactions is another significant trend. The aforementioned visible-light-mediated synthesis in water proceeds without any catalyst, relying on the inherent photoreactivity of the substrates. researchgate.net Additionally, a metal-free oxidative dearomatization process utilizes an in situ generated sulfonium intermediate from DMSO and an alkyl bromide to produce 3-hydroxy-2-oxindole scaffolds. rsc.org

Energy efficiency is also a major consideration. Microwave-assisted synthesis has been shown to be a greener alternative to conventional heating for the production of spiropyrazolines, offering high yields in shorter reaction times. nih.gov The use of solid-supported reagents, such as montmorillonite (B579905) K10 clay, facilitates the synthesis of 3,3-bis(3′-indolyl)-2-indolinones from isatins and indoles under dry reaction conditions at room temperature, simplifying work-up procedures and often avoiding the need for solvents. researchgate.net

| Green Principle | Methodology | Specific Example | Advantages | Ref. |

| Use of Green Solvents | Synthesis in Deep Eutectic Solvents (DES) | Synthesis of spiropyrazoline-indolinones | Biodegradable, low-cost solvent system | nih.gov |

| Synthesis in Water | Catalyst-free synthesis of 3-indolyl-3-hydroxy oxindoles | Environmentally benign, avoids organic solvents | researchgate.net | |

| Catalyst-Free/Metal-Free Conditions | Visible-Light-Mediated Reaction | Synthesis of 3-indolyl-3-hydroxy oxindoles in water | Avoids catalyst toxicity and cost, simplifies purification | researchgate.net |

| Metal-Free Oxidative Dearomatization | Synthesis of 3-hydroxy-2-oxindoles using a sulfonium intermediate | Avoids heavy metal waste and contamination | rsc.org | |

| Energy Efficiency | Microwave-Assisted Synthesis | One-pot, two-step MCR for spiropyrazolines | Reduced reaction times, high yields | nih.gov |

| Use of Solid Supports | Clay-Mediated Synthesis | Dry reaction of isatins and indoles on montmorillonite K10 | Solvent-free, simple work-up, high yields | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 3 Indolinone Transformations

Electrophilic and Nucleophilic Reactivity of the 3-Indolinone Moiety

The this compound moiety possesses a dualistic reactive nature, capable of acting as both an electrophile and a nucleophile. The electrophilicity is primarily centered at the C2 position, which is activated by the adjacent carbonyl group and the electron-withdrawing nature of the fused aromatic ring. This makes it susceptible to attack by various nucleophiles. For instance, derivatives such as 3-nitroindoles, which enhance the electrophilic character of the indole (B1671886) ring, readily undergo nucleophilic addition. mdpi.comresearchgate.net The reactivity of these systems can be quantitatively evaluated using parameters like Mayr's electrophilicity scale. nih.gov

Conversely, the nitrogen atom of the indolinone ring can exhibit nucleophilic character, particularly after deprotonation. This allows for N-alkylation and other reactions with suitable electrophiles. mdpi.com Furthermore, the enolate formed by deprotonation at the C2 position is a potent nucleophile, enabling a range of alpha-functionalization reactions. The interplay between the electrophilic C2 and the nucleophilic nitrogen and C2-enolate dictates the diverse reaction pathways available to the this compound core.

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic and spirocyclic systems from this compound precursors. These reactions leverage the inherent reactivity of the enone system within the this compound core or its derivatives.

Diels-Alder Reactions and Analogs

While direct participation of the this compound core as a diene or dienophile in Diels-Alder reactions is not extensively documented, stable analogs have been shown to undergo such transformations. For example, pyrano[3,4-b]indol-3-ones, which can be considered as stabilized synthetic equivalents of indole-2,3-quinodimethanes, readily participate in Diels-Alder reactions with acetylenic dienophiles to yield carbazole derivatives after the extrusion of carbon dioxide. researchgate.netrsc.org These reactions can also proceed intramolecularly, providing access to complex fused-ring systems. nih.govrsc.org The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. nih.govresearchgate.net

1,3-Dipolar Cycloadditions for Spiro-Systems

The construction of spiro-systems, particularly spiro[indoline-3,2'-pyrrolidines], is a hallmark of this compound chemistry, frequently achieved through 1,3-dipolar cycloaddition reactions. ccspublishing.org.cn In a common strategy, azomethine ylides, generated in situ from the condensation of isatins (indole-2,3-diones) with amino acids, react with various dipolarophiles. Although isatin is an indolin-2,3-dione, this reaction highlights the utility of the indolinone framework in generating the necessary dipoles for constructing spirocyclic systems at the C3 position. ccspublishing.org.cnmdpi.com

These multicomponent reactions are highly efficient for creating molecular complexity in a single step and often proceed with high diastereoselectivity. mdpi.com The versatility of this approach allows for the synthesis of a wide array of functionalized spirooxindoles by varying the isatin, amino acid, and dipolarophile components. mdpi.com

Site-Selective C-H Functionalization of the this compound Core

Direct functionalization of the C-H bonds of the this compound core represents an atom- and step-economical approach to introduce molecular diversity. While the field is more developed for the broader class of indoles, the principles can be extended to 3-indolinones. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in achieving site-selective C-H activation. nih.govnih.govmdpi.commdpi.comresearchgate.netbeilstein-journals.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.netchemrxiv.org

For instance, rhodium(III)-catalyzed C-H functionalization of indolines has been demonstrated for the synthesis of C7-amidated products. nih.gov Similarly, palladium-catalyzed reactions have been employed for the dual C-H functionalization of indoles. nih.gov The regioselectivity of these reactions is often controlled by the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond. The choice of catalyst and directing group can allow for selective functionalization at different positions of the aromatic ring.

Regioselectivity and Stereoselectivity in this compound Reactions

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules based on the this compound scaffold. The outcomes of these reactions are governed by a combination of electronic and steric factors, as well as the reaction conditions.

Factors Governing Regioisomeric Product Formation

In cycloaddition reactions involving unsymmetrical reactants, the formation of regioisomers is a common possibility. The regioselectivity of these reactions is often dictated by the electronic properties of the reacting partners. In polar [3+2] cycloadditions of azomethine ylides with dipolarophiles, the regiochemical outcome is determined by the interaction of the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. Typically, the reaction proceeds in a way that matches the largest HOMO coefficient of one reactant with the largest LUMO coefficient of the other. acs.orgrsc.org

For instance, in the reaction of nonstabilized azomethine ylides with enones derived from indolin-2-ones, the regioselectivity can be reversed compared to similar reactions with other enones, highlighting the subtle influence of the indolinone core on the electronic distribution of the reactants. acs.org Both electronic and steric factors play a crucial role in directing the nucleophilic attack of the ylide onto the dipolarophile. acs.orgrsc.orgnih.govfigshare.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize and predict the observed regioselectivity by analyzing the transition state energies for the different possible addition pathways. acs.org

Enantioselective and Diastereoselective Control

The construction of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis. In the context of this compound chemistry, significant research has been directed towards the development of catalytic asymmetric methods that allow for precise control over the three-dimensional arrangement of atoms. These methods often employ chiral organocatalysts to create a chiral environment, guiding the approach of the reactants to favor the formation of one stereoisomer over others.

A notable example is the organocatalytic asymmetric domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes. This reaction, catalyzed by a quinine-derived amine-squaramide, efficiently constructs molecules with four contiguous stereocenters in good to high yields and with excellent diastereo- and enantioselectivities. nih.gov The bifunctional nature of the catalyst is key to its success, with the squaramide moiety activating the nitroalkene and the tertiary amine generating the enolate of the indolinone.

Similarly, the conjugate addition of 2-substituted 3-indolinones to maleimides has been achieved with high stereocontrol using a chiral bifunctional squaramide derived from quinidine. This method provides access to this compound-2-carboxylate-succinimide adducts bearing vicinal quaternary-tertiary chiral centers in high yields and with excellent diastereo- and enantioselectivities.

Another powerful strategy involves the use of chiral bifunctional thiourea catalysts. These catalysts have been successfully employed in the diastereo- and enantioselective Michael addition of this compound-2-carboxylates to various Michael acceptors. For instance, the reaction with cyclohexenone, following an intramolecular Aldol (B89426) reaction, leads to the formation of chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters, again with excellent diastereo- and enantioselectivity.

The following interactive table summarizes key findings in the enantioselective and diastereoselective transformations of this compound derivatives.

| Reaction Type | Catalyst | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Domino Michael/Henry Reaction | Quinine-derived amine-squaramide | 1-Acetylindolin-3-ones and o-formyl-(E)-β-nitrostyrenes | Indolin-3-one derivatives with four adjacent stereocenters | Good to high | Excellent |

| Conjugate Addition | Quinidine-derived bifunctional squaramide | 2-Substituted 3-indolinones and maleimides | This compound-2-carboxylate-succinimide adducts | High | Excellent |

| Michael Addition/Intramolecular Aldol | Chiral bifunctional thiourea | This compound-2-carboxylates and cyclohexenone | Chiral bridged tricyclic hydrocarbazole derivatives | Excellent | Excellent |

Detailed Reaction Pathway Elucidation and Transition State Analysis

A thorough understanding of the reaction mechanism is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies. Computational studies, particularly Density Functional Theory (DFT) calculations, have emerged as powerful tools for elucidating reaction pathways and analyzing the transition states that govern stereoselectivity in this compound transformations.

For the aforementioned organocatalytic asymmetric domino Michael/Henry reaction, a plausible transition state model has been proposed to explain the observed high stereoselectivities. nih.gov In this model, the bifunctional amine-squaramide catalyst plays a dual role. The squaramide moiety activates the o-formyl-(E)-β-nitrostyrene through hydrogen bonding with the nitro group. Simultaneously, the basic quinuclidine nitrogen of the catalyst deprotonates the 1-acetylindolin-3-one to generate an enolate. This dual activation brings the reactants into close proximity in a well-defined orientation.

The stereochemical outcome is dictated by the facial selectivity of the subsequent Michael addition. The proposed transition state suggests that the Michael addition proceeds from the Re-face of the indolinone enolate to the Si-face of the nitroalkene. nih.gov Following the Michael addition, an intramolecular Henry (nitro-aldol) reaction occurs. In this step, the protonated quinuclidine nitrogen activates the aldehyde group of the o-formyl moiety, which is then attacked by the nitronate anion from its Re-face to yield the final product with the observed stereochemistry. nih.gov

DFT calculations have also been instrumental in understanding the stereoselectivity of proline-catalyzed Mannich reactions, a reaction class also relevant to this compound chemistry. These studies have shown that the preferred stereochemical outcome is a result of the lower activation energy for the formation of one diastereomeric transition state over the other. researchgate.net Factors such as steric hindrance and stabilizing non-covalent interactions within the transition state assembly are key determinants of the reaction's stereochemical course.

In the broader context of nucleophilic additions to indole derivatives, computational studies have highlighted the role of distortion energies in controlling regioselectivity. nih.gov This concept can be extended to understand the facial selectivity in reactions of this compound enolates. The relative ease of distorting the planar enolate to achieve the geometry of the transition state for attack on either face of the electrophile can significantly influence the stereochemical outcome.

The elucidation of these reaction pathways and the detailed analysis of the transition states provide invaluable insights for the synthetic chemist. This knowledge facilitates the rational design of more efficient and selective catalysts and allows for the prediction of stereochemical outcomes in the synthesis of complex molecules derived from the versatile this compound scaffold.

Derivatization and Advanced Functionalization of the 3 Indolinone Core

Strategic Functionalization at Nitrogen (N1) and Carbon (C2, C3) Positions

The reactivity of the 3-indolinone core at its nitrogen (N1) and carbon (C2, C3) positions allows for a variety of synthetic transformations, enabling the precise installation of desired substituents.

Functionalization at the N1 Position: The nitrogen atom of the indolinone ring can be readily functionalized through N-alkylation and N-arylation reactions. N-alkylation is commonly achieved using alkyl halides in the presence of a base. google.com More environmentally friendly methods utilizing dimethyl carbonate or dibenzyl carbonate as alkylating agents have also been developed. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the N-arylation of indoles, providing a powerful tool for creating N-arylindolinones. nih.govorganic-chemistry.org These reactions typically use bulky, electron-rich phosphine ligands to facilitate the coupling of indoles with various aryl halides and triflates. organic-chemistry.org

Functionalization at the C2 Position: Direct functionalization of the C2 position of the this compound core has been achieved through transition-metal-catalyzed C-H activation. researchgate.netnih.gov For instance, rhodium-catalyzed reactions have been developed for the C2-arylation of indoles. nih.gov Additionally, iridium-catalyzed C-H silylation provides a route to C2-silylated indolines, which can serve as precursors for further modifications. An acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has also been reported, yielding 2,3-disubstituted indoles. frontiersin.org

Functionalization at the C3 Position: The C3 position of this compound is highly amenable to functionalization due to the presence of the adjacent carbonyl group, which activates the C3 proton. This allows for a range of reactions, including:

Aldol (B89426) Reactions: The enolate of this compound can participate in aldol reactions with aldehydes and ketones to form β-hydroxy carbonyl compounds at the C3 position. wikipedia.org

Michael Additions: The C3 position can act as a nucleophile in Michael additions to α,β-unsaturated compounds.

Alkylation: Direct alkylation at the C3 position can be achieved by treating the this compound with a base followed by an alkyl halide.

Table 1: Examples of Functionalization Reactions at N1, C2, and C3 Positions of this compound

| Position | Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-indolinone |

| N1 | N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-3-indolinone |

| C2 | C-H Arylation | Aryl halide, Rh catalyst | 2-Aryl-3-indolinone |

| C2 | C-H Silylation | Hydrosilane, Ir catalyst | 2-Silyl-3-indolinone |

| C3 | Aldol Reaction | Aldehyde/Ketone, Base/Acid | 3-(β-hydroxyalkyl)-3-indolinone |

Synthesis of Fused and Spirocyclic Architectures Incorporating this compound

The this compound core is a valuable building block for the synthesis of more complex heterocyclic systems, including fused and spirocyclic architectures. These structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

Fused Architectures: Intramolecular cyclization reactions are a primary strategy for constructing fused ring systems onto the this compound scaffold. nih.govnih.gov For example, palladium-catalyzed intramolecular Heck reactions have been utilized to synthesize 3,4-fused tricyclic indole (B1671886) skeletons. mdpi.com Intramolecular Larock indole annulation is another powerful method for the rapid assembly of 3,n-fused tricyclic indoles. mdpi.comnih.gov These reactions often involve the cyclization of appropriately substituted anilines onto tethered alkynes. mdpi.com

Spirocyclic Architectures: Spirooxindoles, which feature a spirocyclic center at the C3 position of the indolinone ring, are a particularly important class of compounds. Cycloaddition reactions are a highly effective method for their synthesis. researchgate.net

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions are widely used to construct five-membered spiro-fused rings. ccspublishing.org.cnarkat-usa.orgresearchgate.net For instance, the reaction of azomethine ylides, generated in situ from isatins and amino acids, with various dipolarophiles leads to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives. ccspublishing.org.cn Rhodium-catalyzed [3+2] spirocyclization of indole ketones with nitroolefins has been employed to construct C2-quaternary-indol-3-ones. acs.orgnih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): 3-Methyleneindolinones can act as dienophiles in Diels-Alder reactions to form six-membered spirocyclic rings.

Other Cycloadditions: [2+1], [2+2], and [5+2] cycloaddition reactions have also been explored for the synthesis of diverse spirooxindole frameworks. researchgate.net

Multicomponent reactions involving isatins are also a powerful tool for the one-pot synthesis of complex spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Table 2: Synthetic Strategies for Fused and Spirocyclic this compound Architectures

| Architecture | Synthetic Strategy | Key Reaction | Resulting Structure |

|---|---|---|---|

| Fused | Intramolecular Cyclization | Heck Reaction, Larock Annulation | Tricyclic Indoles |

| Spirocyclic | [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Spiro[indoline-3,2'-pyrrolidine] |

| Spirocyclic | [4+2] Cycloaddition | Diels-Alder Reaction | Spiro[indoline-3,2'-piperidine] |

| Spirocyclic | Multicomponent Reaction | Condensation/Cyclization | Spiro[dihydropyridine-oxindoles] |

Halogenation and Chalcogenation Reactions of this compound Derivatives

The introduction of halogens and chalcogens onto the this compound scaffold provides valuable handles for further synthetic transformations and can also modulate the biological activity of the resulting compounds.

Halogenation: The regioselective halogenation of indoles can be challenging. However, methods have been developed for the introduction of halogens at various positions. For the 3-position, direct halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS). nih.govchemrxiv.orgnih.govnsf.govchemrxiv.org For instance, a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates has been reported for the 3-selective halogenation of pyridines, a strategy that could potentially be adapted for certain indole derivatives. nih.govchemrxiv.orgnih.govnsf.govchemrxiv.org

Chalcogenation:

Sulfenylation: The direct C-3 sulfenylation of indoles can be achieved using thiols in the presence of a promoter such as sodium hydroxide. rsc.org Another approach involves the use of aqueous hydrobromic acid in DMSO to promote the reaction between indoles and thiols. researchgate.net

Selenylation: Similar to sulfenylation, C-3 selenylation of indolines has been accomplished using diselenides under catalyst- and additive-free conditions, facilitated by potassium tert-butoxide. researchgate.net

These chalcogenation reactions provide access to 3-sulfenyl and 3-selenyl indoles, which are valuable intermediates in organic synthesis.

Introduction of Complex Functionalities and Side Chains

The introduction of complex functionalities and side chains onto the this compound core is crucial for the development of compounds with tailored properties. Cross-coupling reactions are a cornerstone of this endeavor.

Cross-Coupling Reactions:

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the introduction of aryl and vinyl groups.

Heck Reaction: The Heck reaction couples unsaturated halides with alkenes in the presence of a palladium catalyst and a base, providing a means to introduce alkenyl side chains.

Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes, and is used to install alkynyl functionalities. mdpi.com

Stille Coupling: The Stille reaction uses organotin compounds to couple with organic halides, offering another route to complex carbon skeletons.

These reactions have been extensively applied to the functionalization of the indole nucleus. researchgate.net For example, palladium/norbornene cooperative catalysis has been developed for the synthesis of polysubstituted arenes and can be applied to introduce complex substitution patterns on the indolinone scaffold. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions have been employed for the benzylic C(sp³)–C(sp²) coupling of indoles, allowing for the introduction of aryl groups at the 3-methyl position. nih.gov

The synthesis of 2,3-disubstituted indoles can be achieved via palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes. researchgate.net These advanced synthetic methods allow for the construction of highly functionalized this compound derivatives with diverse and complex side chains.

Advanced Characterization Techniques for 3 Indolinone Research

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable tools in the study of 3-indolinone derivatives, providing detailed insights into their electronic and molecular structures.

High-Resolution Nuclear Magnetic Resonance (NMR) for Tautomerism, Stereochemistry, and Hydrogen Bonding

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.

Tautomerism: The this compound scaffold can exhibit keto-enol tautomerism. While the keto form is predominant, NMR is crucial for identifying the presence of the enol tautomer (3-hydroxyindole). This is often achieved by observing distinct signals for the hydroxyl proton and changes in the chemical shifts of the C2 and C3 carbons in the ¹³C NMR spectrum. For instance, in studies of related systems like 3-iminoisoindolinone, ¹³C NMR chemical shift comparisons with model compounds locked in one tautomeric form have been used to establish the equilibrium position, showing that the imino tautomer can be present in significant amounts (e.g., 70% in DMSO-d₆ solution) researchgate.net.

Stereochemistry: For 3-substituted 3-indolinones, which are chiral, NMR is vital for determining the relative stereochemistry. The spatial relationship between substituents can be deduced from coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). In studies of 3-(substituted benzylidenyl)-indolin-2-ones, the configuration of the exocyclic double bond (E/Z isomers) has been determined by analyzing ¹H NMR chemical shifts and NOE effects nih.govresearchgate.net. For example, the strong NOE effect between the H4 proton of the indole (B1671886) ring and a proton on the benzylidene substituent can confirm a specific geometric arrangement nih.gov.

Hydrogen Bonding: NMR spectroscopy can detect both intramolecular and intermolecular hydrogen bonds. The chemical shift of the N-H proton is particularly sensitive to its environment. A downfield shift (typically δ > 10 ppm in DMSO-d₆) is indicative of its involvement in hydrogen bonding nih.gov. Variable temperature NMR experiments can further probe the strength and nature of these interactions. The presence of intramolecular hydrogen bonds, for example, has been shown to stabilize specific geometrical isomers in related heterocyclic systems researchgate.net.

Below is a table showing typical ¹H NMR chemical shifts for protons in a substituted this compound derivative.

| Proton | Functional Group | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| NH | Amide | 10.0 - 11.5 |

| C4-H | Aromatic | 7.20 - 7.40 |

| C5-H | Aromatic | 6.80 - 7.10 |

| C6-H | Aromatic | 6.90 - 7.20 |

| C7-H | Aromatic | 6.80 - 7.00 |

| C3-H | Methine (if substituted) | 4.5 - 5.5 |

| Data compiled from various sources including nih.govmdpi.com. |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products. Its high sensitivity allows for the detection of reactants, intermediates, and products, even at very low concentrations purdue.edu.

Reaction Monitoring: Techniques such as Electrospray Ionization (ESI-MS) can be used to analyze aliquots from a reaction mixture over time waters.com. By tracking the ion intensity of the starting materials and the desired product, chemists can determine reaction kinetics and endpoints. This real-time analysis helps in optimizing reaction conditions like temperature, time, and catalyst loading chromatographyonline.com. In one study, ESI-MS was used to prove the presence of a hydroperoxide intermediate during the synthesis of a 3-hydroxy derivative of oxindole (B195798) nih.gov.

Product Confirmation: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition nih.govresearchgate.netjst.go.jp. This is a critical step in confirming that the desired product has been synthesized. For example, after synthesizing a series of 3-indolyl-3-hydroxy oxindole derivatives, HRMS was used to confirm the calculated molecular formula by matching it with the experimentally observed mass-to-charge ratio (m/z) nih.govmdpi.com. Tandem mass spectrometry (MS/MS) can further confirm a structure by fragmenting the parent ion and analyzing the resulting daughter ions, which provides a structural fingerprint of the molecule youtube.comresearchgate.net.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) and amine (N-H) stretching vibrations of the this compound core. The C=O stretch typically appears as a strong absorption band in the region of 1680-1720 cm⁻¹ nih.govnih.govjst.go.jp. The N-H stretching vibration is observed as a sharp peak around 3200-3400 cm⁻¹ nih.govjst.go.jp. The precise position of these bands can be influenced by substitution patterns and hydrogen bonding. For instance, the involvement of the N-H group in hydrogen bonding can cause the peak to broaden and shift to a lower frequency.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing the indole ring vibrations nih.govmontclair.edu. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands nih.govnih.gov.

The following table summarizes key IR absorption frequencies for the this compound scaffold.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3150 |

| C=O (amide) | Stretch | 1680 - 1720 |

| C=C (aromatic) | Stretch | 1600 - 1620 |

| Data compiled from various sources including nih.govnih.govjst.go.jp. |

Solid-State Characterization

The arrangement of molecules in the solid state can significantly impact the physical and biological properties of this compound compounds. Solid-state characterization techniques provide a detailed picture of this three-dimensional architecture.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule springernature.comnih.gov. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for unambiguous confirmation of a compound's constitution and conformation in the solid state.

Absolute Configuration: For chiral this compound derivatives, X-ray crystallography is the gold standard for determining the absolute configuration (e.g., R or S configuration) of stereocenters nih.govresearchgate.net. This is achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal thieme-connect.de. The resulting differences in the intensities of Friedel pairs of reflections allow for the assignment of the correct enantiomer.

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing arrangement researchgate.netnih.gov. For example, the crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide revealed weak C—H⋯O hydrogen bonds and π–π stacking interactions that link the molecules in the crystal lattice researchgate.net.

Solid-State NMR and Other Techniques for Solid-State Structures

While X-ray crystallography requires a single crystal of sufficient quality, other techniques are available for characterizing solid-state structures, especially for materials that are microcrystalline, polymorphic, or amorphous.

Solid-State NMR (ssNMR): Solid-state NMR provides detailed structural information on solid samples. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra for nuclei like ¹³C and ¹⁵N. ssNMR is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs will give distinct ssNMR spectra. It can also probe molecular dynamics and intermolecular interactions within the solid state. Although less common than solution-state NMR for routine characterization, it is an invaluable tool for understanding the solid-phase properties of pharmaceutical compounds and materials.

Electrochemical Characterization for Redox Behavior

The study of the redox behavior of this compound and its derivatives is crucial for understanding their reactivity and potential applications in various fields, including organic synthesis and materials science. Electrochemical techniques offer a powerful means to investigate the electron transfer processes of these molecules, providing insights into their oxidation and reduction potentials, the stability of their redox species, and the mechanisms of their electrochemical reactions.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) and chronoamperometry are fundamental electrochemical techniques employed to probe the redox characteristics of chemical compounds. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface. Chronoamperometry, on the other hand, involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the current as a function of time.

While specific, detailed studies focusing exclusively on the electrochemical characterization of the parent this compound molecule are not extensively reported in the literature, research on the broader class of oxindoles and related indole derivatives provides valuable insights into its expected redox behavior. For instance, studies on 3-substituted 2-oxindoles have shown that these compounds can undergo oxidation at the C-3 position. The oxidation potential and the nature of the electrochemical process are influenced by the substituents on the oxindole core and the experimental conditions, such as the solvent and electrolyte used.

In the context of the electrochemical synthesis of 3,3-disubstituted oxindoles, cyclic voltammetry has been used to determine the oxidation potentials of the starting oxindole derivatives. For example, the cyclic voltammogram of a 3-substituted oxindole can show an oxidation peak corresponding to the removal of an electron, initiating a reaction cascade that leads to the desired product. nih.gov The position of this peak on the potential axis is a key parameter for optimizing the synthetic conditions.

The redox behavior of indole derivatives, which share structural similarities with this compound, has been more extensively studied. For many indole compounds with a substituent at the C-3 position, the electrochemical oxidation is an irreversible process that involves the transfer of one electron and one proton. nih.gov The exact mechanism can be complex and is dependent on the specific substituents and the reaction medium.

The following table summarizes representative electrochemical data for some oxindole and indole derivatives, illustrating the range of oxidation potentials observed.

| Compound | Electrode Material | Solvent/Electrolyte | Oxidation Peak Potential (V vs. reference) | Reference |

| 3-Alkyl-substituted oxindole | Graphite | Acetonitrile / Tetraethylammonium p-toluenesulfonate | ~2.0 | nih.gov |

| Indole-based sulfonamide derivative | Pencil Graphite | 10% Aqueous Ethanol / pH 7.4 Buffer | ~0.6 - 0.7 | nih.gov |

| 3-Substituted 2-oxindole for dimerization | Not specified | Not specified | ~0.2 (in the presence of a mediator) | acs.org |

Note: The reference electrodes used in these studies may vary, and the potentials are presented as reported in the respective sources.

Chronoamperometry can be used to study the kinetics of the electrochemical reactions of this compound derivatives and to determine diffusion coefficients. By analyzing the current decay over time, information about the rate of the electron transfer process and the mass transport of the electroactive species to the electrode surface can be obtained.

Mechanistic Studies of Electrochemical Processes

Understanding the mechanism of the electrochemical processes of this compound is essential for controlling its reactivity and designing new synthetic applications. Mechanistic studies often involve a combination of electrochemical techniques, such as cyclic voltammetry at different scan rates, and spectroscopic methods to identify intermediates and products.

For the broader class of oxindoles, electrochemical oxidation can proceed through different pathways depending on the molecular structure and reaction conditions. In some cases, the initial one-electron oxidation leads to the formation of a radical cation. acs.org The fate of this radical cation then determines the final product. For example, it can undergo dimerization, as has been observed in the electrochemical synthesis of dimeric 2-oxindoles. acs.org

The concept of "umpolung," or the reversal of polarity of a functional group, has been applied in the electrochemical functionalization of oxindoles. nih.govacs.org In these reactions, the oxindole, which typically acts as a nucleophile at the C-3 position, is electrochemically oxidized to an electrophilic intermediate. This intermediate can then react with a nucleophile to form a new C-O, C-C, or C-N bond at the C-3 position. nih.gov

The presence of a base can also significantly influence the electrochemical mechanism. For 3-substituted 2-oxindoles, the presence of a base can lead to deprotonation, forming an enolate that is more easily oxidized. acs.org This proton-coupled electron transfer (PCET) mechanism is a common feature in the electrochemistry of many organic molecules containing acidic protons.

In the case of indole derivatives, the electrochemical oxidation mechanism has been proposed to involve the initial formation of an indole radical cation, which can then undergo further reactions, such as nucleophilic attack by the solvent or other species present in the reaction mixture. The specific pathway is highly dependent on the substitution pattern of the indole ring.

While direct mechanistic studies on this compound are scarce, the principles derived from the study of related oxindole and indole systems provide a solid foundation for predicting and understanding its electrochemical behavior. Future research in this area will likely focus on elucidating the specific redox properties of this compound and harnessing its electrochemical reactivity for novel synthetic transformations.

Theoretical and Computational Chemistry of 3 Indolinone Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and stability of 3-indolinone derivatives. Density Functional Theory (DFT) and Ab Initio methods are prominently used for these investigations.

Density Functional Theory (DFT) is a widely employed method for studying this compound systems, often utilizing functionals like B3LYP. These calculations provide optimized molecular geometries and electronic properties. For instance, studies on (E)-3-benzylideneindolin-2-one using the B3LYP/6-311G(d,p) level of theory have been performed to calculate its geometric parameters. It was found that calculations for a dimer, which account for intermolecular N-H···O hydrogen bonding, show better agreement with experimental X-ray diffraction (XRD) data than calculations for a single isolated molecule. This highlights the importance of considering intermolecular interactions in the solid state.

Ab Initio methods , such as Hartree-Fock (HF), have also been applied. In a comparative study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, both DFT (B3LYP/6-311+G) and HF (HF/6-311+G) methods were used to calculate optimized geometry, bonding parameters, and IR spectra. The results indicated that the vibrational frequencies obtained from the B3LYP method were in better agreement with experimental data than those from the HF method, showing an excellent correlation coefficient of 0.999.

These computational approaches are also used to analyze the electronic properties and global reactivity indices of various indole (B1671886) derivatives, providing insights into their chemical behavior. For example, DFT calculations can be used to investigate molecular and electronic properties, reactivities, and the nature of bonding in synthesized compounds.

| Compound Studied | Method/Basis Set | Key Findings |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP/6-311G(d,p) | Dimer calculations including H-bonding showed better agreement with XRD data than monomer calculations. |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one | DFT-B3LYP/6-311+G, HF/6-311+G | Calculated bond lengths agreed well with known values for indole and isatins; B3LYP vibrational frequencies showed better experimental agreement than HF. |

| Furo[2,3-b]indol-3a-ol derivatives | DFT/B3LYP/6-31++G(d,p) | Used to investigate protein-ligand interactions and assess the stability of favorable conformations. |

Tautomeric and Conformational Energy Landscape Analysis

The reactivity and biological activity of this compound are influenced by its tautomeric and conformational possibilities. Computational chemistry is essential for mapping the energy landscapes of these forms.

This compound can exist in different tautomeric forms, most commonly the keto and enol forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers. A study on (E)-3-benzylideneindolin-2-one investigated its keto-enol tautomerism using the DFT/B3LYP method with the 6-311G(d,p) basis set in both the gas phase and in solution. The quantum chemical calculations, supported by NMR and XRD analyses, concluded that the keto form is the only form that could exist in the gas, solution, and solid phases for this particular derivative.

Conformational analysis helps in understanding the spatial arrangement of atoms and their influence on molecular properties. For complex this compound derivatives, multiple low-energy conformers can exist. Evaluating the relative energies of these conformers is crucial, and various computational methods, from force fields to high-level ab initio calculations, are employed. Methods like RI-MP2 and density functional approximations such as B97-3c are recommended for achieving accurate conformer energies. In drug design, identifying the bioactive conformation through these analyses is a critical step for understanding ligand-receptor interactions.

| System | Computational Method | Focus of Analysis | Finding |

| (E)-3-benzylideneindolin-2-one | DFT/B3LYP/6-311G(d,p) | Tautomeric Stability | The keto form (T0) was found to be the most stable and likely the only existing form in gas, solution, and solid phases. |

| General Molecules | B3LYP-D3BJ, DLPNO-CCSD(T), GFN2, B97-3c, RI-MP2 | Conformational Energies | High-level methods like RI-MP2 and specialized DFT functionals like B97-3c provide accurate rankings of conformer stabilities. |

Reaction Mechanism Modeling and Transition State Profiling

Understanding the mechanisms of reactions involving 3-indolinones is key to optimizing synthetic routes and developing new transformations. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of transition states (TS).

DFT calculations are a primary tool for elucidating reaction mechanisms. For instance, in the synthesis of 2,2-disubstituted indolin-3-ones, DFT calculations provided crucial mechanistic insight, revealing that two C-enolonium species are key intermediates. Similarly, the mechanism for a copper-catalyzed oxidative intramolecular cyclization to form 2-hydroxy-indolin-3-ones was supported by DFT calculations.

In asymmetric catalysis, computational models can explain the origin of stereoselectivity. For the domino Michael/Henry reaction of indolin-3-ones, a plausible transition state model was proposed where a squaramide catalyst activates the reactants through hydrogen bonding, leading to the observed stereochemical outcome. Modeling the transition states allows for the calculation of activation energies, which helps in predicting the feasibility and rate of a given reaction pathway.

Regio- and Stereoselectivity Prediction and Rationalization

Many reactions involving the this compound core can yield multiple regio- or stereoisomers. Computational chemistry offers powerful tools to predict and rationalize these outcomes, guiding synthetic efforts toward the desired product.

The regio- and stereoselectivity of [3+2] cycloaddition reactions involving this compound derivatives have been successfully investigated using DFT. In the synthesis of pyrene-grafted dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines], DFT methods were used to study the molecular mechanism. The exclusive formation of a single isomer was explained by analyzing the stabilities of different transition states and the global and local reactivity indices of the reactants. The calculations helped rationalize why certain regioisomeric and stereoisomeric pathways were disfavored.

Computational tools, including machine learning models, are increasingly being developed to predict the site- and regioselectivity of organic reactions. For this compound systems, these predictions can be based on analyzing the electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, of the reacting species. For example, in asymmetric aza-Friedel–Crafts reactions, a proposed transition-state model involving dual hydrogen-bonding interactions helped explain the high enantioselectivity observed.

| Reaction Type | System | Computational Approach | Key Insight |

| [3+2] Cycloaddition | Azomethine ylide and (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones | DFT (B3LYP/6-31G) | Analysis of transition state stabilities and reactivity indices rationalized the experimentally observed exclusive regio- and stereoselectivity. |

| Domino Michael/Henry | 1-acetylindolin-3-ones and o-formyl-(E)-β-nitrostyrenes | Transition State Modeling | Proposed a TS model involving hydrogen bonding by a squaramide catalyst to explain the enantioselective outcome. |

| Aza-Friedel–Crafts | Indoles and in situ generated indol-3-ones | Transition State Modeling | High enantioselectivity was explained by a model with simultaneous dual hydrogen-bonding interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Target Interaction Analysis

In drug discovery, QSAR and molecular docking are indispensable computational techniques for understanding how this compound derivatives interact with biological targets and for predicting their activity.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. In a study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), robust CoMFA and CoMSIA models were generated with high predictive power (q² = 0.737 and 0.824, respectively). The contour maps from these models, which visualize the favorable and unfavorable steric and electrostatic regions, provide crucial insights for designing more potent inhibitors.